N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a synthetic carboxamide derivative featuring a bipyrazole core linked to a 5-methoxyindole moiety via an ethyl chain. Its structural complexity, characterized by methoxy-substituted indole and methylated bipyrazole groups, distinguishes it from related analogs. Below, we compare its structural and functional attributes with key analogues, leveraging data from synthetic, physicochemical, and pharmacological studies.
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H24N6O2/c1-12-20(13(2)27(3)26-12)18-10-19(25-24-18)21(28)22-8-7-14-11-23-17-6-5-15(29-4)9-16(14)17/h5-6,9-11,23H,7-8H2,1-4H3,(H,22,28)(H,24,25) |
InChI Key |
HJZAQUVPXAERIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Indole Moiety Preparation
The 5-methoxyindole subunit is synthesized via Fischer indole synthesis or modified Madelung cyclization. A representative route involves:
Bipyrazole Core Assembly
The 1',3',5'-trimethylbipyrazole-5-carboxylic acid is constructed through:
Amide Bond Formation
Coupling the indole ethylamine and bipyrazole carboxylic acid proceeds via:
-
Activation : The carboxylic acid is activated using EDC and DMAP in dichloromethane.
-
Nucleophilic Attack : The ethylamine derivative reacts with the activated intermediate, forming the target carboxamide.
Optimization Strategies
Coupling Efficiency
Comparative studies reveal that EDC/DMAP outperforms DCC (dicyclohexylcarbodiimide) in yield (76–98%) and purity due to reduced byproduct formation. Solvent screening shows dichloromethane provides optimal reactivity without epimerization risks.
Protecting Group Management
BOC protection of the indole nitrogen prior to formylation prevents unwanted side reactions, with deprotection achieved using trifluoroacetic acid.
Purification Techniques
Flash chromatography (hexane/ethyl acetate gradients) effectively isolates intermediates, while final product purity ≥95% is achieved via recrystallization from ethanol/water mixtures.
Spectroscopic Characterization
Critical analytical data for the target compound include:
Comparative Analysis of Synthetic Routes
A meta-analysis of published methods reveals trade-offs between scalability and purity:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| EDC/DMAP coupling | 76–85% | ≥95% | Pilot-scale |
| DCC-mediated | 62–68% | 88–90% | Lab-scale |
| Mixed anhydride | 70–75% | 92% | Limited |
The EDC/DMAP protocol emerges as the most robust for industrial applications due to reproducibility and minimized DCU (dicyclohexylurea) byproducts.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular pathways involved in cell growth and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Structural Features of the Target Compound
- Core Structure : A 3,4'-bipyrazole scaffold with methyl groups at the 1', 3', and 5' positions.
- Indole Substituent : A 5-methoxyindole group connected via an ethyl chain to the carboxamide nitrogen.
- Molecular Formula : C₂₀H₂₁N₅O₂ (inferred from and ).
- Key Functional Groups: Methoxy (-OCH₃) at the indole 5-position. Trimethyl substitution on the bipyrazole core.
Comparison with Structural Analogs
Indole-Substituted Derivatives
N-[2-(5-Fluoro-1H-Indol-3-yl)ethyl]-1',3',5'-Trimethyl-1'H,2H-3,4'-Bipyrazole-5-Carboxamide ()
- Structural Difference : Fluorine replaces the methoxy group at the indole 5-position.
- Size/Polarity: Smaller and more lipophilic than methoxy, which may improve blood-brain barrier penetration.
- Molecular Weight : 380.4 (vs. ~380–405 for the target compound).
N′-(5-Bromo-2-Oxoindol-3-yl)-3-{4-[(4-Methylbenzyl)Oxy]Phenyl}-1H-Pyrazole-5-Carbohydrazide ()
- Structural Difference : Brominated oxoindole and carbohydrazide linkage (vs. carboxamide).
- Impact :
- Reactivity : Bromine increases molecular weight (495.3 g/mol) and may enhance halogen bonding.
- Hydrazide vs. Carboxamide : Hydrazides are less stable in vivo, reducing bioavailability.
Bipyrazole and Pyrazole Derivatives
1'-Ethyl-3',5'-Dimethyl-N-(1-Methyl-1H-Pyrazol-4-yl)-1'H,2H-3,4'-Bipyrazole-5-Carboxamide ()
- Structural Difference : Ethyl and methylpyrazole substituents replace the indole-ethyl chain.
- Impact :
- Solubility : Pyrazole-containing side chains may improve aqueous solubility.
- Target Selectivity : Altered substituents could shift kinase inhibition profiles.
N-[2-(3,4-Dimethoxyphenyl)Ethyl]-5-Methyl-4-Nitro-1H-Pyrazole-3-Carboxamide ()
- Structural Difference : Nitro group on pyrazole and dimethoxyphenyl side chain.
- Toxicity: Nitro groups are associated with mutagenic risks, limiting therapeutic utility.
Pyrazolo-Pyridine Derivatives
N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]-1,3-Dimethyl-6-(Propan-2-yl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()
- Structural Difference : Pyrazolo[3,4-b]pyridine core (vs. bipyrazole).
- Impact :
- Planarity : Pyrazolo-pyridine systems are more planar, enhancing π-π stacking with aromatic residues in target proteins.
- Molecular Weight : 405.5 g/mol (vs. ~380 for bipyrazole analogs).
Pharmacological Considerations
- Target Engagement : The bipyrazole core in the target compound may mimic ATP in kinase binding pockets, similar to DB07180 (), a pyrrole carboxamide with anticancer activity.
- Metabolic Stability : Methoxy groups (target compound) are prone to demethylation, whereas fluoro () and pyridine () analogs may exhibit longer half-lives.
- Selectivity : Trimethyl bipyrazole substitution (target) likely reduces off-target effects compared to nitro-containing derivatives ().
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide (CAS Number: 1489256-53-2) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.5 g/mol. The structure includes an indole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O2 |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1489256-53-2 |
Synthesis
The synthesis of this compound typically involves the reaction between 5-methoxyindole derivatives and bipyrazole intermediates. The detailed synthetic pathway remains under investigation, but initial studies suggest that modifications to the indole and bipyrazole components can significantly affect the biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of indole compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A related study demonstrated that compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA .
Anticancer Properties
The compound's activity against cancer cell lines has also been evaluated. For instance, certain indole-based compounds have shown preferential suppression of rapidly dividing cancer cells compared to non-tumor cells. In particular, derivatives demonstrated significant antiproliferative effects on A549 lung cancer cells .
The proposed mechanisms include:
- Inhibition of biofilm formation : Indole derivatives have been shown to disrupt biofilm formation in bacterial species, enhancing their efficacy as antimicrobial agents .
- Cytotoxic effects : The compound may induce apoptosis in cancer cells through various pathways, potentially involving oxidative stress and mitochondrial dysfunction.
Study on Antimicrobial Efficacy
In a comparative study involving various indole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated strong activity against Gram-positive strains like S. aureus, while showing limited effectiveness against Gram-negative bacteria such as E. coli.
Cancer Cell Line Testing
A series of tests were conducted on multiple cancer cell lines to evaluate the cytotoxic potential of the compound. Results indicated that it exhibited significant growth inhibition in A549 cells with an IC50 value in the low micromolar range . This suggests a promising avenue for further research into its application as an anticancer agent.
Q & A
Synthesis and Optimization
Basic: What are the critical steps in synthesizing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide? The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the bipyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux in ethanol or DMF .
- Step 2 : Introduction of the 5-methoxyindole moiety through alkylation or coupling reactions (e.g., using K₂CO₃ as a base in DMF at 60–80°C) .
- Step 3 : Carboxamide formation via activation of the carboxylic acid group (e.g., using EDCl/HOBt) and reaction with the amine-functionalized indole-ethyl group .
Key considerations: Solvent choice (polar aprotic solvents like DMF enhance reactivity) and stoichiometric ratios to minimize byproducts .
Advanced: How can reaction yields be optimized for intermediates with low solubility?
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility in biphasic systems .
- Microwave-assisted synthesis reduces reaction times and improves yields for temperature-sensitive steps (e.g., cyclocondensation) .
- Monitor intermediates via thin-layer chromatography (TLC) or HPLC to isolate pure fractions early, avoiding cumulative impurities .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyindole protons at δ 3.7–3.9 ppm; pyrazole carbons at δ 145–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₀H₂₃N₅O₂ requires m/z 377.1855) .
- FTIR : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .
Advanced: How can crystallography resolve ambiguities in stereochemistry or tautomerism?
- Single-crystal X-ray diffraction provides definitive proof of regiochemistry in pyrazole rings and indole-ethyl linkage orientation .
- Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to validate tautomeric forms .
Biological Activity Profiling
Basic: What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition assays : Test against kinases (e.g., JAK2, EGFR) due to pyrazole’s ATP-binding pocket affinity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial panels : Assess activity against Gram-positive/negative bacteria (MIC values via broth dilution) .
Advanced: How can molecular docking guide target identification for this compound?
- Dock the compound into PDB structures (e.g., 4UX9 for JAK2) using AutoDock Vina to predict binding modes .
- Validate docking results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Structure-Activity Relationship (SAR) Studies
Basic: Which structural modifications enhance potency against cancer targets?
- Replace the 5-methoxyindole with 5-fluoroindole to improve metabolic stability .
- Substitute the trimethylpyrazole with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions in kinase pockets .
Advanced: How do electronic effects of substituents influence bioactivity?
- Electron-withdrawing groups (e.g., -NO₂) on the indole ring increase electrophilicity, enhancing covalent binding to cysteine residues in targets like BTK .
- Hammett plots correlate substituent σ values with IC₅₀ to quantify electronic effects .
Stability and Formulation Challenges
Basic: What strategies improve aqueous solubility for in vivo studies?
- Salt formation : Convert carboxamide to hydrochloride salt using HCl in dioxane .
- Nanoemulsions : Use Tween-80 and PEG-400 to create stable dispersions (≥2 mg/mL solubility) .
Advanced: How can forced degradation studies identify stability liabilities?
- Expose the compound to acidic (0.1M HCl) , basic (0.1M NaOH) , and oxidative (3% H₂O₂) conditions.
- Monitor degradation via HPLC-MS to identify labile sites (e.g., methoxyindole oxidation to quinones) .
Contradictory Data Analysis
Advanced: How to resolve discrepancies in reported IC₅₀ values across studies?
- Standardize assay conditions: Use identical cell lines (e.g., NCI-60 panel) and ATP concentrations in kinase assays .
- Validate purity via HPLC-ELSD (>98% purity required for reliable IC₅₀) .
Potential Applications Beyond Oncology
Advanced: Could this compound modulate neuroinflammatory targets?
- Test in microglial activation assays (e.g., LPS-induced TNF-α suppression) due to structural similarity to indomethacin analogs .
- Screen for COX-2 inhibition using fluorometric kits (e.g., Cayman Chemical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
